2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole
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Description
The compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also has difluorophenyl, methyl, and trifluoromethylbenzyloxy groups attached to it.Scientific Research Applications
Synthesis and Characterization
- Trifluoromethyl-Substituted Heterocycles Synthesis : The reaction of methyl 3,3,3-trifluoropyruvate with 1,3-thiazoles results in the formation of various trifluoromethyl-substituted heterocyclic compounds, demonstrating the compound's utility in synthetic chemistry (Mlostoń, Gendek, & Heimgartner, 1996).
- Characterization of Trifluoromethyl Heterocyclic Compounds : This study involves the synthesis and characterization of thiazoline derivatives, indicating the compound's relevance in the development of novel chemical entities (Coyanis, Védova, Haas, & Merz, 2003).
Medicinal Chemistry Applications
- Neuronal Receptor Study : Trifluoromethyl-containing heterocycles have been used to study their influence on neuronal NMDA receptors, highlighting their potential in neurological research (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).
- Anticancer Activity Evaluation : A series of thiazol-2-yl derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating the potential of this compound in cancer research (Ravinaik et al., 2021).
Optical and Spectral Studies
- Spectral-Luminescent Properties : Studies on the spectral-luminescent properties of 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles have been conducted, indicating its utility in materials science (Mikhailov et al., 2018).
Chemical Reactions and Mechanisms
- Cyclocondensation Studies : The compound has been used in cyclocondensation reactions with various 1,3-binucleophiles, showing its versatility in chemical synthesis (Sokolov, Aksinenko, & Martynov, 2014).
properties
IUPAC Name |
2-(2,6-difluorophenyl)-5-methyl-4-[[4-(trifluoromethyl)phenyl]methoxy]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5NOS/c1-10-16(24-17(26-10)15-13(19)3-2-4-14(15)20)25-9-11-5-7-12(8-6-11)18(21,22)23/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSSGDZQNHRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)F)OCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole |
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